4-(2-methyl-6-morpholinopyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Overview
Description
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a combination of pyrimidine, morpholine, piperazine, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
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Step 1: Synthesis of 2-Methyl-6-(morpholin-4-yl)pyrimidine
- React 2-chloro-6-methylpyrimidine with morpholine in the presence of a base such as potassium carbonate (K2CO3) in DMF.
- Heat the reaction mixture to 100°C for several hours.
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Step 2: Synthesis of 2-(Trifluoromethyl)phenylpiperazine
- React 2-(trifluoromethyl)aniline with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in DCM.
- Stir the reaction mixture at room temperature for 24 hours.
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Step 3: Coupling of Intermediates
- Combine the pyrimidine and piperazine intermediates in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF.
- Stir the reaction mixture at room temperature for 24 hours to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethylphenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Amines, thiols, DCM, DMF
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(morpholin-4-yl)pyrimidine
- 2-(Trifluoromethyl)phenylpiperazine
- 4-(4-Morpholinyl)-2-(trifluoromethyl)pyrimidine
Uniqueness
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25F3N6O2 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25F3N6O2/c1-15-25-18(14-19(26-15)29-10-12-32-13-11-29)28-6-8-30(9-7-28)20(31)27-17-5-3-2-4-16(17)21(22,23)24/h2-5,14H,6-13H2,1H3,(H,27,31) |
InChI Key |
CLDKKZXUDXOCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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